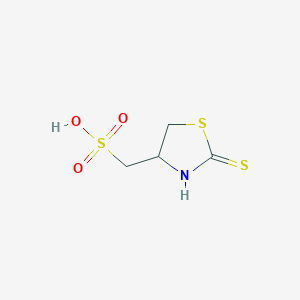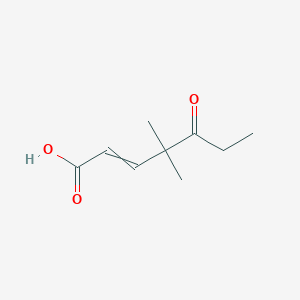
Trioxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trioxirane can be synthesized through several methods, one of which involves the reaction of ozone with ethylene. This reaction typically occurs at low temperatures to stabilize the this compound molecule. Another method includes the photolysis of ozone in the presence of a sensitizer, which facilitates the formation of this compound.
Industrial Production Methods: While this compound is not produced on an industrial scale due to its high reactivity and instability, laboratory-scale synthesis is commonly performed for research purposes. The controlled reaction of ozone with suitable organic substrates under low-temperature conditions is the primary method used.
Análisis De Reacciones Químicas
Types of Reactions: Trioxirane undergoes various types of chemical reactions, including:
Oxidation: this compound is a potent oxidizing agent and can oxidize a wide range of organic compounds.
Reduction: Although less common, this compound can be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include alkenes and alkynes, with reactions typically occurring at low temperatures.
Reduction Reactions: Specific reducing agents and controlled conditions are required.
Substitution Reactions: Nucleophiles such as amines and alcohols are commonly used.
Major Products Formed:
Oxidation: The major products are often epoxides and other oxygenated compounds.
Reduction: The products depend on the reducing agent used.
Substitution: The products vary based on the nucleophile involved.
Aplicaciones Científicas De Investigación
Trioxirane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the oxidation of alkenes and alkynes.
Biology: Studied for its potential antimicrobial properties.
Industry: Explored for its potential use in environmental applications, such as water purification and pollutant degradation.
Mecanismo De Acción
The mechanism by which trioxirane exerts its effects involves its high reactivity and ability to form reactive oxygen species. In biological systems, this compound can induce oxidative stress, leading to cell damage and apoptosis. This mechanism is particularly relevant in its potential anticancer applications, where it targets cancer cells and induces cell death through oxidative pathways .
Comparación Con Compuestos Similares
Ozone (O₃): Like trioxirane, ozone is a three-oxygen molecule but exists in a different structural form.
Epoxides: These are three-membered ring structures containing an oxygen atom, similar to this compound but with different reactivity and applications.
Uniqueness of this compound: this compound’s unique three-membered ring structure and high reactivity distinguish it from other oxygen-containing compounds.
Propiedades
Número CAS |
153851-84-4 |
|---|---|
Fórmula molecular |
O3 |
Peso molecular |
47.998 g/mol |
Nombre IUPAC |
trioxirane |
InChI |
InChI=1S/O3/c1-2-3-1 |
Clave InChI |
XQOAKYYZMDCSIA-UHFFFAOYSA-N |
SMILES canónico |
O1OO1 |
melting_point |
-251 °C |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



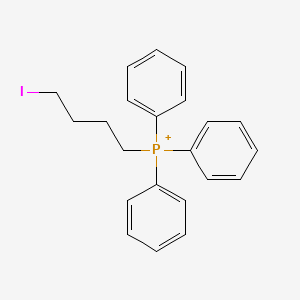

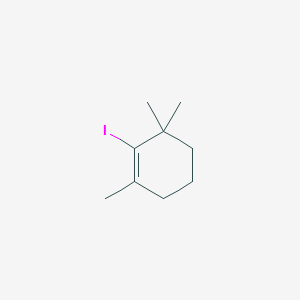
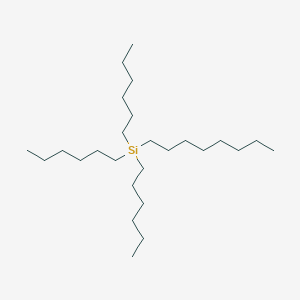
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)-](/img/structure/B12562187.png)
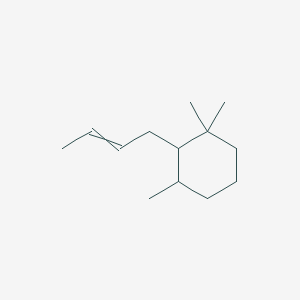
![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
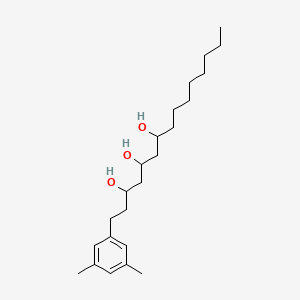
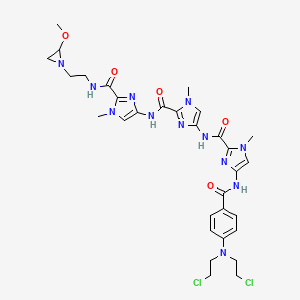
![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)
